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Compound of Interest

Compound Name: N-(3-Aminophenyl)propanamide

Cat. No.: B1266060 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of N-(3-
Aminophenyl)propanamide

Introduction
N-(3-Aminophenyl)propanamide, also known as 3'-aminopropionanilide, is an organic

compound with the chemical formula C9H12N2O.[1] It features a propanamide group attached

to an aminophenyl ring, making it a molecule of interest in medicinal chemistry and

pharmaceutical research.[1][2] Its structure suggests potential applications as a building block

in organic synthesis and for the development of novel therapeutic agents, including those with

antitumor activity.[1][2] Understanding the physicochemical properties of this compound is

fundamental for its application in drug discovery and development, influencing its absorption,

distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview

of its core physicochemical properties and the experimental protocols for their determination.

Physicochemical Properties
The key physicochemical properties of N-(3-Aminophenyl)propanamide are summarized in

the table below. These parameters are crucial for predicting the compound's behavior in

biological systems.
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Property Value Source

Molecular Formula C9H12N2O [1][2][3]

Molecular Weight 164.20 g/mol [3][4]

CAS Number 22987-10-6 [1][3]

Appearance Solid, gray powder [1][3]

Melting Point 92-96 °C [3][5]

Boiling Point 392.0 ± 25.0 °C (Predicted) [5]

Water Solubility Sparingly soluble [1]

pKa 14.82 ± 0.70 (Predicted) [1][5]

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of N-(3-
Aminophenyl)propanamide are outlined below.

Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. A sharp melting range typically

signifies a pure substance, whereas a broad and depressed range suggests the presence of

impurities.

Methodology:

Sample Preparation: A small amount of dry, powdered N-(3-Aminophenyl)propanamide is

packed into a glass capillary tube to a height of 1-2 mm.[6][7] The tube is tapped gently to

ensure the sample is compact at the sealed bottom.[7][8]

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a

DigiMelt or a Thiele tube setup, adjacent to a calibrated thermometer.[8]

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C

per minute, especially when approaching the expected melting point.[8]
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Data Recording: Two temperatures are recorded: the temperature at which the first drop of

liquid appears and the temperature at which the entire sample becomes a transparent liquid.

[9] This range is reported as the melting point.[9] For unknown compounds, a rapid initial

heating can be performed to find an approximate range before a more precise, slower

measurement is conducted.[8]

Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a

compound.[10][11]

Methodology:

System Preparation: An excess amount of solid N-(3-Aminophenyl)propanamide is added

to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37

°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between

the dissolved and undissolved solute.[10]

Phase Separation: After equilibration, the suspension is allowed to stand, and the

undissolved solid is separated from the saturated solution by centrifugation or filtration. Care

must be taken to avoid temperature changes during this step.

Analysis: The concentration of N-(3-Aminophenyl)propanamide in the clear, saturated

supernatant is quantified using a validated analytical method, such as High-Performance

Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Result Expression: Solubility is typically expressed in units such as mg/mL or mol/L at the

specified temperature.[12]

pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is essential for predicting the ionization state of a

molecule at different pH levels, which significantly impacts solubility, absorption, and receptor

binding.

Methodology:
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Solution Preparation: A precise amount of N-(3-Aminophenyl)propanamide is dissolved in

a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known

concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an

electrolyte like 0.15 M KCl.[13]

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a

calibrated pH electrode and a magnetic stirrer.[13] The system is purged with nitrogen to

remove dissolved CO2.[13]

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1

M NaOH) is added incrementally to the sample solution using a burette.[13]

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing

the system to equilibrate.[13]

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume

of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which

corresponds to the pH at the half-equivalence point where the concentrations of the

protonated and deprotonated species are equal.[14]

LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key

factor in predicting its membrane permeability and overall ADME properties.[15]

Methodology:

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for

LogD measurement) are mixed and allowed to mutually saturate for 24 hours.[16][17] The

two phases are then separated.

Partitioning: A known amount of N-(3-Aminophenyl)propanamide is dissolved in one of the

phases (typically the one in which it is more soluble). This solution is then mixed with a

known volume of the other pre-saturated phase in a sealed container.

Equilibration: The mixture is agitated for a set period (e.g., 1 hour) to allow the compound to

partition between the n-octanol and aqueous layers until equilibrium is reached.[16]
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Phase Separation: The mixture is centrifuged to ensure complete separation of the two

phases.

Analysis: A sample is carefully taken from each phase, and the concentration of the

compound is determined using an appropriate analytical technique like HPLC-UV.[16]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the

base-10 logarithm of this value.[15]

Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of a novel compound such as N-(3-Aminophenyl)propanamide.
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Caption: General workflow for physicochemical characterization of a research compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1266060#n-3-aminophenyl-propanamide-
physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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